(3R)-1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol
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Overview
Description
(3R)-1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol is a chiral compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidin-3-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving appropriate precursors such as amino alcohols and aldehydes.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a trifluoromethylation reaction. This can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a suitable catalyst.
Coupling with the Phenyl Ring: The final step involves coupling the trifluoromethylated phenyl ring with the pyrrolidine moiety. This can be done using a variety of coupling reactions, such as Suzuki or Heck coupling, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the pyrrolidine ring, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them back to alcohols or even further to hydrocarbons.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, hydrocarbons
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(3R)-1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways, particularly those involving fluorinated substrates.
Medicine: It is investigated for its potential as a pharmaceutical intermediate, especially in the development of drugs targeting neurological and inflammatory conditions.
Industry: The compound finds applications in the development of agrochemicals, where the trifluoromethyl group enhances the efficacy and stability of the active ingredients.
Mechanism of Action
The mechanism of action of (3R)-1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by increasing lipophilicity and metabolic stability. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (3R)-1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-ol
- (3R)-1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidin-4-ol
- (3R)-1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-one
Uniqueness
The unique aspect of (3R)-1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-ol lies in its specific stereochemistry and the position of the hydroxyl group on the pyrrolidine ring. This configuration can significantly influence its biological activity and interaction with molecular targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
(3R)-1-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)10-3-1-9(2-4-10)7-16-6-5-11(17)8-16/h1-4,11,17H,5-8H2/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXKCJSTTWXYOH-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)CC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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